molecular formula C15H15ClN2O4 B2545870 N1-(2-chlorobenzyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide CAS No. 1396854-47-9

N1-(2-chlorobenzyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide

Cat. No. B2545870
M. Wt: 322.75
InChI Key: PBSQKEFRAQDDLB-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide, commonly known as CBFHEO, is a chemical compound that has been gaining attention in scientific research due to its potential applications in the field of medicine. CBFHEO is a small molecule that has shown promise in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. In

Scientific Research Applications

Catalytic Activity Enhancement in Coupling Reactions N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO), related to the chemical structure of interest, has been highlighted for its effectiveness in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This research demonstrated the ligand's ability to facilitate the coupling of a wide range of (hetero)aryl bromides with various (hetero)aryl amines and cyclic secondary amines under relatively low catalyst loadings and temperatures. Such capabilities suggest potential applications in synthesizing pharmaceutically relevant compounds (Subhajit Bhunia, S. V. Kumar, D. Ma, 2017).

Crystal Structure Insights Research into N,N'-bis(substituted)oxamide compounds, while not directly mentioning the exact compound , offers valuable insights into the structural characteristics of similar molecules. For instance, studies have detailed the angular relationships between different components of these molecules and their implications for hydrogen bonding and supramolecular structuring. Such information is crucial for understanding the compound's potential interactions and stability in various applications (Chang Wang, K. Zheng, Yan-Tuan Li, Zhiyong Wu, 2016).

Synthetic Methodology Development The exploration of novel synthetic pathways for oxalamides, including those related to the compound , has been a focus of recent research. Innovative approaches have been developed for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from precursors through efficient and high-yielding processes. This research contributes to the broader field of synthetic organic chemistry by providing new methods for creating oxalamide derivatives, potentially offering new routes for the synthesis of N1-(2-chlorobenzyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide (V. Mamedov, V. L. Mamedova, G. Z. Khikmatova, E. Mironova, D. Krivolapov, O. Bazanova, D. Chachkov, S. Katsyuba, I. Rizvanov, S. Latypov, 2016).

Luminescent Material Development The development of luminescent materials based on metal-organic frameworks (MOFs) incorporating furan derivatives demonstrates another application avenue. These materials, designed for the detection of toxic anions in aqueous media, showcase the potential of furan-containing compounds, similar to the one of interest, in creating functional materials for environmental monitoring and sensing technologies (D. K. Singha, Prakash Majee, Sayani Hui, S. Mondal, Partha Mahata, 2019).

Antimicrobial Compound Synthesis Research into the synthesis and antimicrobial activity of furan-based compounds, akin to N1-(2-chlorobenzyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide, highlights the potential of these molecules in developing new antimicrobial agents. By modifying the furan core and exploring different substituents, scientists aim to create compounds with significant antibacterial and antifungal properties, contributing to the ongoing search for new treatments for infectious diseases (Mahesh K. Kumar, K. Basavaraja, Manjunath Harihara Mathada, M. Mylarappa, 2022).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-[2-(furan-3-yl)-2-hydroxyethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4/c16-12-4-2-1-3-10(12)7-17-14(20)15(21)18-8-13(19)11-5-6-22-9-11/h1-6,9,13,19H,7-8H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSQKEFRAQDDLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C(=O)NCC(C2=COC=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-chlorobenzyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide

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